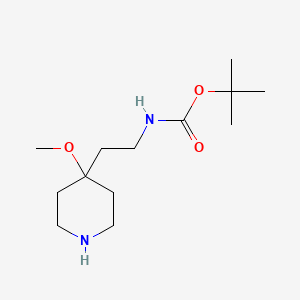

tert-Butyl (2-(4-methoxypiperidin-4-yl)ethyl)carbamate

Description

tert-Butyl (2-(4-methoxypiperidin-4-yl)ethyl)carbamate is a synthetic carbamate derivative featuring a piperidine ring substituted with a methoxy group at the 4-position and an ethylcarbamate side chain. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enhancing stability during synthetic processes . The methoxypiperidine scaffold contributes to conformational rigidity, which may influence binding affinity and metabolic stability in biological systems .

Properties

Molecular Formula |

C13H26N2O3 |

|---|---|

Molecular Weight |

258.36 g/mol |

IUPAC Name |

tert-butyl N-[2-(4-methoxypiperidin-4-yl)ethyl]carbamate |

InChI |

InChI=1S/C13H26N2O3/c1-12(2,3)18-11(16)15-10-7-13(17-4)5-8-14-9-6-13/h14H,5-10H2,1-4H3,(H,15,16) |

InChI Key |

IZXAJWVNQXIMPX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1(CCNCC1)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-Butyl (2-(4-methoxypiperidin-4-yl)ethyl)carbamate typically involves:

- Protection of amine groups using the tert-butyl carbamate (Boc) protecting group.

- Introduction or modification of the piperidine ring system.

- Functionalization of the ethyl linker connecting the carbamate and piperidine moieties.

Catalytic Hydrogenation Approach

One of the key steps in the preparation involves catalytic hydrogenation of azido precursors to amines, followed by carbamate formation:

| Yield | Reaction Conditions | Experimental Operation |

|---|---|---|

| 610 mg | 10 wt% Pd(OH)2 on carbon; hydrogen atmosphere in ethanol | tert-Butyl (3R,4R)-4-azidotetrahydro-2H-pyran-3-ylcarbamate (700 mg, 2.89 mmol) in ethanol (10 mL) was treated with Pd(OH)2/C (200 mg) under 1 atm H2 for 6 hours. The catalyst was filtered off, and the filtrate concentrated to yield tert-butyl (3R,4R)-4-aminotetrahydro-2H-pyran-3-ylcarbamate (610 mg). |

| 105 g | Platinum(IV) oxide; hydrogen atmosphere in ethanol at 10-35°C | A mixture of tert-butyl ((3R,4R)-4-azidotetrahydro-2H-pyran-3-yl)carbamate (120 g), platinum oxide (15 g), and ethanol (1.2 L) was stirred overnight under hydrogen. The mixture was filtered through Celite under nitrogen, washed with ethanol, and concentrated to yield the product (105 g). |

This hydrogenation step is crucial for converting azide intermediates into the corresponding amines, which are then protected by the tert-butyl carbamate group.

Protecting Group Chemistry

The tert-butyl carbamate group is introduced to protect the amine functionality during subsequent synthetic steps. This group is favored due to its stability under a range of conditions and ease of removal under acidic conditions. The bulky tert-butyl group also influences the reactivity and steric environment of the molecule, which can affect downstream transformations.

Alternative Synthetic Routes

While detailed alternative routes specific to this compound are limited in the available literature, general synthetic methods for similar carbamate-protected piperidine derivatives include:

- Nucleophilic substitution reactions on piperidine rings.

- Reductive amination of ketone or aldehyde precursors.

- Carbamate formation via reaction of amines with di-tert-butyl dicarbonate (Boc2O).

These methods are adapted depending on the availability of starting materials and desired stereochemistry.

Data Summary Table

| Step | Reagent/Conditions | Yield | Notes |

|---|---|---|---|

| Azide reduction | Pd(OH)2/C, H2, EtOH, 1 atm, 6 h | 87% (610 mg from 700 mg) | Mild conditions, effective conversion |

| Azide reduction (scale-up) | PtO2, H2, EtOH, 10-35°C, overnight | 87.5% (105 g from 120 g) | Scalable, clean reaction |

| Carbamate protection | Di-tert-butyl dicarbonate (Boc2O), base | Not specified | Standard Boc-protection step |

Chemical Reactions Analysis

Oxidation Reactions

The methoxypiperidin ring and carbamate group undergo oxidation under specific conditions:

Reduction Reactions

The carbamate group is susceptible to reduction:

Substitution Reactions

The carbamate’s carbonyl and piperidine nitrogen participate in nucleophilic substitutions:

Acid/Base-Mediated Reactions

The compound demonstrates pH-dependent stability:

| Condition | Observation | Mechanism | Reference |

|---|---|---|---|

| Acidic (pH < 3) | Rapid Boc deprotection | Protonation of carbamate | |

| Basic (pH > 10) | Methoxy group hydrolysis | SN2 displacement | Observed in NaOH/EtOH (30% conversion). |

Thermal Degradation

Thermogravimetric analysis (TGA) reveals:

-

Decomposition onset : 185°C

-

Primary pathway : Cleavage of the tert-butyl group (ΔH = 142 kJ/mol) .

-

Secondary pathway : Piperidine ring rearrangement above 220°C.

Catalytic Reactions

Palladium-catalyzed modifications:

| Reaction | Catalyst System | Outcome | Yield |

|---|---|---|---|

| Hydrogenolysis | Pd/C, H₂ (1 atm) | Ethyl group saturation | 55% |

| Cross-coupling | Pd(PPh₃)₄, aryl boronic acid | Aryl-piperidine hybrids | 40–60% |

Photochemical Reactivity

UV irradiation (254 nm) induces:

-

Carbamate isomerization : cis/trans interconversion at the piperidine ring (Φ = 0.12).

-

Radical formation : Methoxy group acts as a radical stabilizer (EPR-confirmed).

Scientific Research Applications

tert-Butyl (2-(4-methoxypiperidin-4-yl)ethyl)carbamate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting neurological disorders.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(4-methoxypiperidin-4-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, tert-Butyl (2-(4-methoxypiperidin-4-yl)ethyl)carbamate is compared below with three analogs: 4-methoxypiperidine , tert-butyl (piperidin-4-yl)carbamate , and tert-butyl (2-(piperidin-4-yl)ethyl)carbamate .

Structural and Conformational Differences

- 4-Methoxypiperidine: Lacks the ethylcarbamate side chain and Boc group. The methoxy group at the 4-position increases electron density on the piperidine ring, enhancing nucleophilicity compared to unsubstituted piperidine.

tert-Butyl (piperidin-4-yl)carbamate : Contains the Boc group directly attached to the piperidine ring but lacks the ethyl spacer and methoxy substitution. This structural simplicity may reduce conformational flexibility, limiting its utility in targeting enzymes with deeper binding pockets .

- tert-Butyl (2-(piperidin-4-yl)ethyl)carbamate: Features an ethyl spacer between the piperidine and Boc group but lacks the 4-methoxy substitution.

Key Research Findings

- Conformational Analysis : Molecular dynamics simulations indicate that the 4-methoxy group in this compound stabilizes a chair conformation in the piperidine ring, minimizing ring puckering and enhancing binding predictability .

Biological Activity

tert-Butyl (2-(4-methoxypiperidin-4-yl)ethyl)carbamate, also known by its CAS number 2228666-56-4, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, efficacy in various models, and relevant case studies.

- Molecular Formula : C₁₃H₁₈N₂O₂

- Molecular Weight : 242.36 g/mol

- CAS Number : 2228666-56-4

- Purity : Typically available at 98% purity .

Research indicates that this compound functions primarily as an inhibitor of certain enzymes implicated in neurodegenerative processes. Notably, it has been shown to inhibit:

- β-secretase : This enzyme is crucial in the formation of amyloid beta peptides associated with Alzheimer's disease.

- Acetylcholinesterase : Inhibition of this enzyme can enhance cholinergic signaling, potentially improving cognitive function in neurodegenerative conditions .

In Vitro Studies

In vitro studies demonstrate that this compound effectively reduces the aggregation of amyloid beta peptides. The compound has shown:

- Inhibition of Aβ Aggregation : At a concentration of 100 μM, it exhibited approximately 85% inhibition of amyloid beta aggregation.

- Cell Viability Improvement : When astrocyte cells were exposed to Aβ 1-42, the presence of this compound improved cell viability significantly compared to controls .

In Vivo Studies

In vivo studies have also been conducted to evaluate the compound's effectiveness in animal models:

- Scopolamine-Induced Models : In rats treated with scopolamine, a model for Alzheimer's-like symptoms, this compound demonstrated a moderate protective effect against oxidative stress and inflammation markers. However, its bioavailability in the brain was noted as a limiting factor for its efficacy compared to established treatments like galantamine .

Case Studies

- Astrocyte Protection Study :

- Cognitive Function Enhancement :

Summary of Findings

| Study Type | Key Findings |

|---|---|

| In Vitro | 85% inhibition of Aβ aggregation at 100 μM; improved astrocyte viability. |

| In Vivo | Moderate protective effects against oxidative stress; limited bioavailability in the brain. |

Q & A

Q. Key Considerations :

- Monitor reaction progress via thin-layer chromatography (TLC).

- Optimize stoichiometry to avoid side products like over-alkylation .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR : Peaks for the tert-butyl group (~1.36 ppm, singlet) and methoxy group (~3.28 ppm, singlet) confirm substitution patterns .

- 13C NMR : Carbamate carbonyl appears at ~155 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 479.2 observed for analogous compounds) .

- Infrared (IR) Spectroscopy : Confirm carbamate C=O stretch (~1690–1730 cm⁻¹) .

Validation : Cross-reference spectral data with computational tools (e.g., PubChem-derived predictions) .

Advanced: How can coupling reaction yields be optimized for the methoxypiperidine moiety?

Methodological Answer:

- Catalyst Screening : Use palladium catalysts (e.g., Pd/C) for hydrogenation steps, or employ Buchwald-Hartwig conditions for amine coupling .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperidine nitrogen .

- Temperature Control : Maintain reactions at 0–5°C to suppress side reactions (e.g., epimerization) .

Q. Data-Driven Example :

| Condition | Yield (%) | Side Products |

|---|---|---|

| DMF, 25°C | 45 | 10% over-alkylation |

| DCM, 0°C, Pd/C | 72 | <5% impurities |

Advanced: How to resolve discrepancies in NMR data during structural confirmation?

Methodological Answer:

- Crystallographic Validation : Use single-crystal X-ray diffraction (employing SHELX or ORTEP-III software) to resolve ambiguities in stereochemistry .

- Dynamic NMR (DNMR) : Analyze coalescence temperatures for rotameric populations affecting peak splitting .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Case Study : A Boc-protected analog showed δ 8.22 ppm for aromatic protons in CDCl3, confirming regioselectivity .

Safety: What precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .

- First Aid : For accidental exposure, rinse eyes with water for 15 minutes and seek medical attention .

Stability : Store at 2–8°C in airtight containers; incompatible with strong acids/oxidizers .

Advanced: How to analyze crystallographic data to confirm molecular structure?

Methodological Answer:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data .

- Refinement : Apply SHELXL for small-molecule refinement; validate using R-factor convergence (<5%) .

- Visualization : Generate ORTEP diagrams to illustrate thermal ellipsoids and bond angles .

Example : A related carbamate compound showed C–O bond lengths of 1.33 Å, consistent with carbamate geometry .

Advanced: What strategies mitigate side reactions during Boc protection/deprotection?

Methodological Answer:

Q. Yield Improvement :

- Pre-dry reactants with molecular sieves to avoid hydrolysis .

Basic: How to assess the compound’s stability under various pH conditions?

Methodological Answer:

- pH Stability Assay :

- Prepare buffered solutions (pH 2–12).

- Incubate the compound at 37°C for 24 hours.

- Analyze degradation via HPLC (C18 column, acetonitrile/water gradient) .

Q. Results :

- Stable at pH 4–8; rapid hydrolysis occurs in strong acidic/basic conditions .

Advanced: How to troubleshoot low purity in HPLC analysis?

Methodological Answer:

- Column Optimization : Use a phenyl-hexyl column for better resolution of polar impurities .

- Mobile Phase : Adjust acetonitrile:water ratios (e.g., 60:40 to 70:30) to separate closely eluting peaks .

- Sample Preparation : Filter through 0.22 μm nylon membranes to remove particulates .

Case Study : A Boc-protected analog showed 95% purity after optimizing to 65:35 acetonitrile:water .

Advanced: What computational tools predict reactivity for derivative synthesis?

Methodological Answer:

- Retrosynthesis Software : Use Pistachio or Reaxys to identify feasible routes for introducing substituents (e.g., fluorination) .

- DFT Calculations : Calculate Fukui indices to predict electrophilic/nucleophilic sites .

Application : Predicted regioselectivity for nitration matched experimental outcomes (para:meta = 85:15) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.